Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate chemical properties
Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, a polysubstituted pyridine derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The nicotinate scaffold is a privileged structure, forming the core of numerous biologically active molecules and natural products.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds.
Core Chemical and Physical Properties
Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS Number: 59503-67-2) is a multifaceted organic molecule featuring a pyridine core, an ethyl ester, an acetyl group, a hydroxyl group, and a methyl group. These functional groups collectively dictate its chemical reactivity, physical properties, and potential for intermolecular interactions.
Structural and Molecular Information
| Property | Value | Source |
| IUPAC Name | Ethyl 5-acetyl-6-hydroxy-2-methylpyridine-3-carboxylate | N/A |
| CAS Number | 59503-67-2 | [2] |
| Molecular Formula | C₁₁H₁₃NO₄ | Calculated |
| Molecular Weight | 223.23 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C1=C(C)N=C(O)C(C(C)=O)=C1 | N/A |
Logical Structure of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate
Caption: 2D structure of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction and Remarks |
| Physical State | Solid | Related compounds like ethyl 5-hydroxy-2-methylnicotinate are solids at room temperature.[3][4] The increased molecular weight and potential for hydrogen bonding from the acetyl group would favor a solid state. |
| Melting Point | > 200 °C | 5-Acetyl-2-hydroxy-6-methylnicotinonitrile, a related compound, has a melting point of 233-235 °C.[5] The presence of both a hydroxyl and a carbonyl group allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water. | The ethyl ester and aromatic ring confer lipophilic character, while the hydroxyl and carbonyl groups provide polarity and hydrogen bonding capability. |
| pKa | Phenolic OH: ~8-10Pyridine N: ~2-4 | The hydroxyl group at position 6 is expected to be phenolic in nature. The pyridine nitrogen's basicity is reduced by the electron-withdrawing effects of the ester and acetyl groups. |
Synthesis and Manufacturing
A definitive, published synthesis protocol for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is not currently available. However, a plausible and logical synthetic route would involve the acylation of a suitable precursor. The Hantzsch pyridine synthesis is a classical method for constructing the dihydropyridine core, which can then be oxidized to the pyridine.[6][7]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A likely approach to synthesize the target molecule is through a Friedel-Crafts acylation of ethyl 5-hydroxy-2-methylnicotinate. This reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[8][9][10]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Predictive)
This protocol is a theoretical procedure based on standard Friedel-Crafts acylation reactions and assumes the availability of the precursor, ethyl 5-hydroxy-2-methylnicotinate.
Objective: To synthesize Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate via Friedel-Crafts acylation.
Materials:
-
Ethyl 5-hydroxy-2-methylnicotinate (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)
-
Acetyl Chloride (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride.
-
Addition of Reactants: To the stirred suspension, add a solution of ethyl 5-hydroxy-2-methylnicotinate in anhydrous DCM dropwise, maintaining the temperature at 0 °C. Following this, add acetyl chloride dropwise.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
No published experimental spectra for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate are available. The following sections provide predicted spectroscopic data based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group on the pyridine ring, the acetyl group, the aromatic proton, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3-1.4 | Triplet | 3H | -O-CH₂-CH₃ | Typical range for an ethyl ester methyl group, coupled to the methylene protons. |
| ~2.4-2.5 | Singlet | 3H | Ar-CH₃ | Methyl group on the electron-deficient pyridine ring. |
| ~2.6-2.7 | Singlet | 3H | -C(O)-CH₃ | Acetyl methyl protons, deshielded by the adjacent carbonyl group. |
| ~4.3-4.4 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, coupled to the methyl protons and deshielded by the adjacent oxygen. |
| ~8.5-8.7 | Singlet | 1H | Ar-H | Aromatic proton at the C4 position of the pyridine ring, expected to be significantly deshielded. |
| ~12.0-13.0 | Singlet (broad) | 1H | Ar-OH | The hydroxyl proton is expected to be deshielded due to intramolecular hydrogen bonding with the adjacent acetyl carbonyl group. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.0-15.0 | -O-CH₂-C H₃ | Ethyl ester methyl carbon. |
| ~20.0-22.0 | Ar-C H₃ | Pyridine ring methyl carbon. |
| ~30.0-32.0 | -C(O)-C H₃ | Acetyl methyl carbon. |
| ~61.0-62.0 | -O-C H₂-CH₃ | Ethyl ester methylene carbon. |
| ~110-165 | Aromatic Carbons | Five distinct signals are expected for the carbons of the pyridine ring, with varying shifts based on their substitution and position relative to the nitrogen atom. |
| ~165.0-168.0 | C =O (Ester) | Carbonyl carbon of the ethyl ester. |
| ~200.0-205.0 | C =O (Ketone) | Carbonyl carbon of the acetyl group, typically found at a higher chemical shift than ester carbonyls. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3200-3500 | Broad | O-H Stretch | Hydrogen-bonded hydroxyl group.[11] |
| ~2900-3000 | Medium | C-H Stretch (sp³) | Aliphatic C-H bonds of the methyl and ethyl groups.[11] |
| ~1720-1740 | Strong | C=O Stretch (Ester) | Carbonyl of the ethyl nicotinate moiety.[12] |
| ~1680-1700 | Strong | C=O Stretch (Ketone) | Carbonyl of the acetyl group. Conjugation with the aromatic ring and intramolecular hydrogen bonding may lower the frequency. |
| ~1550-1610 | Medium-Strong | C=C and C=N Stretch | Aromatic ring vibrations of the pyridine core. |
| ~1100-1300 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds.[12] |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight.
-
Expected Molecular Ion (M⁺): m/z = 223.0845 (for [C₁₁H₁₃NO₄]⁺)
-
Common Fragmentation Patterns:
-
Loss of the ethyl group (-29) or ethoxy group (-45) from the ester.
-
Loss of the acetyl group (-43).
-
Cleavage of the ester group to give fragments corresponding to the nicotinic acid core.
-
Chemical Reactivity and Stability
The reactivity of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is governed by its array of functional groups.
-
Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst.
-
Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base. It can also be a site for O-alkylation or O-acylation reactions.
-
Acetyl Group: The carbonyl of the acetyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol. The methyl protons are weakly acidic and could potentially participate in condensation reactions under strong basic conditions.
-
Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring will direct any further substitution.
Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[13] It should be kept in a tightly sealed container to prevent moisture absorption.
Applications in Research and Drug Development
Nicotinate and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. While specific applications for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate have not been reported, its structure suggests several potential areas of utility.
-
Scaffold for Library Synthesis: The multiple functional groups provide handles for a variety of chemical modifications, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.
-
Intermediate in Pharmaceutical Synthesis: This compound could serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The nicotinate core is found in drugs targeting a range of conditions.[14]
-
Biochemical Reagent: As a substituted nicotinate, it could be used as a biochemical reagent in life science research.[15]
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is not publicly available. The following safety information is based on general knowledge of similar chemical compounds.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.[17]
-
References
-
An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates - ACS Publications. (2021, April 13). Retrieved from [Link]
-
Learning from the Hantzsch synthesis. (2000, November 7). Retrieved from [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in for. Retrieved from [Link]
-
SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Retrieved from [Link]
-
Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem - NIH. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Retrieved from [Link]
- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.
-
Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Retrieved from [Link]
-
SAFETY DATA SHEET Section 2. Hazard identification - Axalta Coating Systems. (2024, February 12). Retrieved from [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2025, January 4). Retrieved from [Link]
-
Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem - NIH. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
Sources
- 1. axalta.com [axalta.com]
- 2. 59503-67-2|Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate|BLD Pharm [bldpharm.com]
- 3. View of Searching Coordination and Organometallic Compounds in SciFinder. | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
- 4. Ethyl 5-hydroxy-2-methylnicotinate | CymitQuimica [cymitquimica.com]
- 5. 5-Acetyl-2-hydroxy-6-methylnicotinonitrile | 52600-53-0 [sigmaaldrich.com]
- 6. Triiodoisophthalic acid monoamino acid amides, process for the preparation thereof, and use thereof as x-ray contrast media - Patent US-4032567-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. dchas.org [dchas.org]
- 12. Searching the Chemical Literature with Reaxys [acadiau.ca]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. supportcontent.elsevier.com [supportcontent.elsevier.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmaceutical formulation - Patent US-2009253675-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]

